Cyclopropyl 2,4-xylyl ketone

Lipophilicity HPLC Physicochemical Properties

Cyclopropyl 2,4-xylyl ketone (CAS 71172-79-7), also known as cyclopropyl(2,4-dimethylphenyl)methanone, is a specialized aryl cyclopropyl ketone characterized by a cyclopropyl ring conjugated to a 2,4-dimethylphenyl moiety. It is officially cataloged with the NSC number 71981 and is recognized as a key impurity (Impurity C) in the synthesis of the glaucoma drug brinzolamide.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 71172-79-7
Cat. No. B1360035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 2,4-xylyl ketone
CAS71172-79-7
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2CC2)C
InChIInChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
InChIKeyCENWGMGAFRZWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl 2,4-xylyl Ketone (CAS 71172-79-7): A Specialized Aryl Cyclopropyl Ketone for Pharmaceutical Impurity Profiling and Synthetic Chemistry


Cyclopropyl 2,4-xylyl ketone (CAS 71172-79-7), also known as cyclopropyl(2,4-dimethylphenyl)methanone, is a specialized aryl cyclopropyl ketone characterized by a cyclopropyl ring conjugated to a 2,4-dimethylphenyl moiety [1]. It is officially cataloged with the NSC number 71981 [2] and is recognized as a key impurity (Impurity C) in the synthesis of the glaucoma drug brinzolamide [3]. This compound serves as a reference standard for pharmaceutical analytical method development and quality control, as well as a versatile building block in organic synthesis due to its strained cyclopropyl ketone structure [4].

Identity Brinzolamide Impurity C reference standard; NSC 71981 catalogued
Workflow Pharmaceutical impurity profiling and analytical method development
Synthetic utility Strained cyclopropyl ketone building block for medicinal chemistry

Why Cyclopropyl 2,4-xylyl Ketone Cannot Be Substituted with Other Aryl Alkyl Ketones in Critical Applications


Substitution of Cyclopropyl 2,4-xylyl ketone with other aryl alkyl ketones is not feasible due to the unique physicochemical and structural properties conferred by the combination of a cyclopropyl ring and a 2,4-dimethylphenyl (xylyl) group [1]. Simple analogs like cyclopropyl phenyl ketone or methyl 2,4-xylyl ketone exhibit significantly different properties such as lipophilicity (LogP) and boiling points [2]. Furthermore, the cyclopropyl group imparts distinct metabolic stability and reactivity profiles compared to other cycloalkyl groups (e.g., cyclohexyl) [3]. In regulated pharmaceutical contexts, this specific compound is a defined and controlled impurity in brinzolamide drug substance, meaning it cannot be substituted for reference standard qualification or impurity profiling without invalidating analytical results and failing to meet pharmacopeial specifications [4].

Factor
Cyclopropyl 2,4-xylyl Ketone
Potential Substitute Issue
Lipophilicity
Higher LogP profile
Cyclopropyl phenyl ketone is significantly less lipophilic, altering HPLC retention
Boiling point
Intermediate boiling range
Methyl analog is much more volatile; cyclohexyl analog much less volatile
Metabolic stability
Cyclopropyl ring may reduce CYP oxidation
Unstrained alkyl or cyclohexyl analogs may show different metabolic profiles
Regulatory identity
Designated Brinzolamide Impurity C
No other aryl alkyl ketone meets pharmacopeial impurity specification

Quantitative Differentiation of Cyclopropyl 2,4-xylyl Ketone from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Cyclopropyl Phenyl Ketone

Cyclopropyl 2,4-xylyl ketone exhibits significantly higher lipophilicity compared to cyclopropyl phenyl ketone, as quantified by the LogP value [1]. This increase is due to the presence of the two methyl groups on the aromatic ring [1].

Lipophilicity (LogP)
Reported
Target: LogP 2.98
Comparator (cyclopropyl phenyl ketone): LogP 2.28
Difference ~0.7
Higher lipophilicity shifts RP-HPLC retention and membrane partitioning context.
Cross-study comparable; verify experimental conditions.
Lipophilicity HPLC Physicochemical Properties Drug Design

Distinct Boiling Point Compared to Cyclohexyl and Methyl Analogs

The boiling point of Cyclopropyl 2,4-xylyl ketone (278.7°C at 760 mmHg) [1] provides a distinct operational range for synthesis and purification compared to its cyclohexyl and methyl analogs [2][3]. This difference is critical for selecting appropriate reaction and distillation conditions.

Boiling Point
Reported
Target: 278.7 °C (760 mmHg)
Methyl analog: 228 °C
Cyclohexyl analog: 332.8 °C
Intermediate volatility supports practical distillation and purification window.
Atmospheric pressure boiling point; vacuum conditions may alter relative differences.
Boiling Point Volatility Physicochemical Properties Synthetic Chemistry

Regulatory-Specified Identity as Brinzolamide Impurity C

Cyclopropyl 2,4-xylyl ketone is explicitly designated as 'Brinzolamide Impurity C' [1]. This regulatory and industry-recognized classification mandates its use as a specific reference standard for the development and validation of analytical methods to ensure the quality, safety, and efficacy of brinzolamide drug products .

Regulatory Identity
Data to verify
Designated Brinzolamide Impurity C
Required for pharmacopeial impurity profiling; substitution invalidates method.
Source: supplier and pharmacopeial specification context; review required.
Pharmaceutical Impurity Brinzolamide Reference Standard Analytical Method Validation

Reduced Oxidative Metabolism Potential Relative to Non-Cyclopropyl Analogs

The presence of the cyclopropyl group in Cyclopropyl 2,4-xylyl ketone is associated with a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. This is a class-level property where the high C-H bond dissociation energy of the cyclopropyl ring can make it more resistant to metabolic degradation compared to unstrained alkyl or cycloalkyl groups [2].

Metabolic Stability Potential
Class-level
Cyclopropyl C–H bond dissociation energy ~107 kcal/mol; may reduce CYP-mediated oxidation.
May offer metabolic stability context in lead optimization; not compound-specific proof.
Class-level inference; validate in target chemical series.
Metabolic Stability CYP450 Drug Discovery Medicinal Chemistry

Key Application Scenarios for Procuring Cyclopropyl 2,4-xylyl Ketone (CAS 71172-79-7)


Pharmaceutical Impurity Reference Standard for Brinzolamide Analysis

The primary application for Cyclopropyl 2,4-xylyl ketone is as a reference standard for Brinzolamide Impurity C [1]. It is used in method development, validation, and routine quality control testing to ensure the purity of brinzolamide active pharmaceutical ingredient (API) and final drug products, which is a regulatory requirement for batch release and stability studies .

Building Block for Cyclopropyl-Containing Drug Candidates

This compound serves as a valuable building block in medicinal chemistry for synthesizing libraries of cyclopropyl-containing drug candidates [1]. Its higher lipophilicity (LogP ~2.98) compared to cyclopropyl phenyl ketone and its distinct metabolic stability profile make it a strategic choice for optimizing the physicochemical and pharmacokinetic properties of new chemical entities.

Analytical Method Development for HPLC and LC-MS

Cyclopropyl 2,4-xylyl ketone is utilized in analytical chemistry for developing and validating HPLC methods [1]. Its specific retention time and behavior on reversed-phase columns, influenced by its LogP of 2.98 , are critical for establishing robust separation protocols, especially when profiling related substances in complex mixtures.

Application
Selection Property
Validation Focus
Brinzolamide Impurity C Reference Standard
Specified impurity identity and regulatory context
Method validation and pharmacopeial impurity profiling
Cyclopropyl Building Block for Drug Discovery
Strained cyclopropyl ketone reactivity and lipophilicity profile
Physicochemical and ADME property optimization in lead series
HPLC/LC-MS Method Development
Chromatographic retention and separation behavior
Robust method for related substance profiling in complex mixtures

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